Cas no 2171269-09-1 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic acid)

(2S)-2-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic acid is a protected amino acid derivative widely used in peptide synthesis. Its key structural features include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which offers selective deprotection under mild basic conditions, and an N-methylated backbone, enhancing conformational control in peptide design. The compound’s stereochemical purity (2S configuration) ensures precise incorporation into chiral peptide sequences. Its solubility in common organic solvents (e.g., DMF, DCM) facilitates solid-phase and solution-phase synthesis workflows. The Fmoc group’s UV-detectable properties also aid in reaction monitoring. This derivative is particularly valuable for constructing complex peptides with improved metabolic stability and reduced aggregation tendencies, making it a preferred choice in medicinal chemistry and bioconjugation applications.
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic acid structure
2171269-09-1 structure
Product name:(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic acid
CAS No:2171269-09-1
MF:C24H28N2O5
MW:424.489526748657
CID:5800060
PubChem ID:165551080

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic acid
    • EN300-1486880
    • 2171269-09-1
    • (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid
    • Inchi: 1S/C24H28N2O5/c1-4-9-21(22(27)26(3)15(2)23(28)29)25-24(30)31-14-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h5-8,10-13,15,20-21H,4,9,14H2,1-3H3,(H,25,30)(H,28,29)/t15-,21-/m0/s1
    • InChI Key: PUSIOZWFEBAAMU-BTYIYWSLSA-N
    • SMILES: O(C(N[C@H](C(N(C)[C@H](C(=O)O)C)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 424.19982200g/mol
  • Monoisotopic Mass: 424.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 632
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 95.9Ų

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1486880-100mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid
2171269-09-1
100mg
$2963.0 2023-09-28
Enamine
EN300-1486880-250mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid
2171269-09-1
250mg
$3099.0 2023-09-28
Enamine
EN300-1486880-0.25g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid
2171269-09-1
0.25g
$3099.0 2023-06-06
Enamine
EN300-1486880-1000mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid
2171269-09-1
1000mg
$3368.0 2023-09-28
Enamine
EN300-1486880-5000mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid
2171269-09-1
5000mg
$9769.0 2023-09-28
Enamine
EN300-1486880-500mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid
2171269-09-1
500mg
$3233.0 2023-09-28
Enamine
EN300-1486880-10000mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid
2171269-09-1
10000mg
$14487.0 2023-09-28
Enamine
EN300-1486880-1.0g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid
2171269-09-1
1g
$3368.0 2023-06-06
Enamine
EN300-1486880-2500mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid
2171269-09-1
2500mg
$6602.0 2023-09-28
Enamine
EN300-1486880-2.5g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid
2171269-09-1
2.5g
$6602.0 2023-06-06

Additional information on (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic acid

Introduction to (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic Acid (CAS No. 2171269-09-1)

The compound (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic acid, identified by its CAS number 2171269-09-1, represents a significant advancement in the field of pharmaceutical chemistry and biomedicine. This intricate molecule, characterized by its chiral center and complex functional groups, has garnered considerable attention for its potential applications in drug development and therapeutic interventions.

At the core of this compound's structure lies a meticulously designed molecular framework that combines stereochemical precision with pharmacophoric elements essential for biological activity. The presence of a (2S) configuration at the chiral center ensures optimal binding interactions with biological targets, a critical factor in the design of effective pharmaceutical agents. This stereochemical specificity is further enhanced by the incorporation of a (9H-fluoren-9-yl)methoxycarbonyl group, which not only contributes to the molecule's stability but also modulates its solubility and bioavailability.

The amide and carboxylic acid functionalities in the molecule play pivotal roles in its interactions with biological systems. The amide group, derived from N-methylpentanamide, provides a hydrogen bond acceptor capability, facilitating stable interactions with protein targets. Concurrently, the carboxylic acid moiety serves as a hydrogen bond donor, enhancing the compound's ability to engage with various biological receptors. These features make the compound a versatile scaffold for designing molecules with tailored pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict and optimize the interactions of this compound with potential biological targets. Studies utilizing these techniques have highlighted its potential as an inhibitor of key enzymes involved in inflammatory pathways. The fluorenyl moiety, in particular, has been identified as a crucial pharmacophore that enhances binding affinity and selectivity towards these targets.

In vitro studies have demonstrated that this compound exhibits promising activity against enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are central to inflammatory processes. The chiral environment provided by the (2S) configuration appears to enhance the compound's ability to modulate these enzymes' active sites effectively. Additionally, preliminary toxicity studies indicate that the compound exhibits low systemic toxicity, suggesting its potential for safe therapeutic use.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and enantiomeric purity. The use of advanced synthetic methodologies, such as asymmetric catalysis and chiral auxiliary-assisted reactions, has been crucial in achieving the desired stereochemical outcome. These synthetic strategies not only highlight the compound's complexity but also underscore the ingenuity involved in its development.

Current research is focused on exploring the therapeutic potential of this compound in various disease models. Preclinical studies are underway to evaluate its efficacy in conditions such as rheumatoid arthritis and inflammatory bowel disease. The combination of its structural features and observed biological activity positions it as a promising candidate for further development into novel therapeutic agents.

The role of fluorinated aromatic groups in medicinal chemistry cannot be overstated. The incorporation of a fluorenyl moiety into this compound not only enhances its physicochemical properties but also contributes to its unique pharmacological profile. Fluorene derivatives are known for their stability under physiological conditions and their ability to cross cell membranes efficiently. These attributes make them particularly valuable in designing bioavailable drugs that can reach their targets effectively.

As our understanding of biological pathways continues to evolve, so does our ability to design molecules that interact selectively with disease-causing targets. The compound (CAS No. 2171269-09-1) exemplifies this progress by integrating cutting-edge chemical design principles with insights from structural biology. By leveraging both experimental data and computational predictions, researchers can now develop molecules with unprecedented precision and efficacy.

The future prospects for this compound are bright, with ongoing research aimed at optimizing its pharmacokinetic properties and expanding its therapeutic applications. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential in translating laboratory findings into clinical reality. As these interdisciplinary approaches continue to mature, compounds like (CAS No. 2171269-09-1) are poised to play a pivotal role in next-generation pharmaceutical therapies.

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